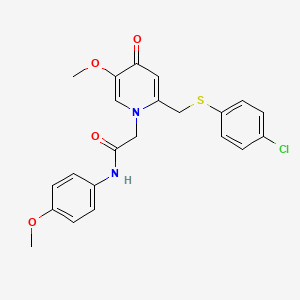
1,3-Bis(4-chloro-3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-chloro-3-fluorophenyl)urea is an organic compound characterized by the presence of two 4-chloro-3-fluorophenyl groups attached to a urea backbone
Méthodes De Préparation
The synthesis of 1,3-Bis(4-chloro-3-fluorophenyl)urea typically involves the reaction of 4-chloro-3-fluoroaniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 4-chloro-3-fluoroaniline to form the desired urea derivative. Industrial production methods may involve the use of safer and more efficient reagents to minimize the hazards associated with phosgene.
Analyse Des Réactions Chimiques
1,3-Bis(4-chloro-3-fluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The urea moiety can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of strong acids or bases, the urea bond can be hydrolyzed to yield the corresponding amines and carbon dioxide.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions or amines. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1,3-Bis(4-chloro-3-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-chloro-3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
1,3-Bis(4-chloro-3-fluorophenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-chlorophenyl)urea: Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
1,3-Bis(4-fluorophenyl)urea: Lacks the chlorine atoms, which can influence its overall properties.
1,3-Bis(4-chloro-3-(trifluoromethyl)phenyl)urea: Contains additional trifluoromethyl groups, which can significantly alter its chemical and biological characteristics.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these halogens can enhance its reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C13H8Cl2F2N2O |
|---|---|
Poids moléculaire |
317.11 g/mol |
Nom IUPAC |
1,3-bis(4-chloro-3-fluorophenyl)urea |
InChI |
InChI=1S/C13H8Cl2F2N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) |
Clé InChI |
APXXSUSXFAWKDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B15119528.png)

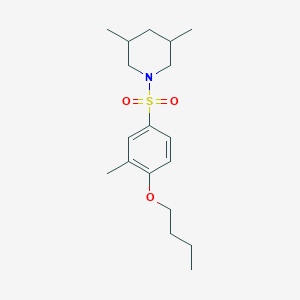
![(2Z)-2-[(2E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15119543.png)
![8-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119547.png)
![8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B15119549.png)
![10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B15119562.png)
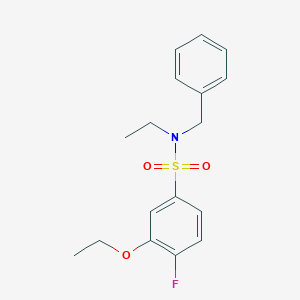
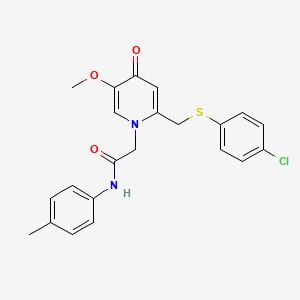
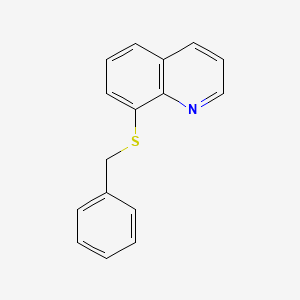
![2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B15119589.png)
![Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B15119609.png)
![2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B15119617.png)
